molecular formula C12H9BrN2S B14875846 2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine

2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B14875846
M. Wt: 293.18 g/mol
InChI Key: NPRZISWLYJNBPH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromothiophene moiety attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of 5-bromothiophen-2-ylpyridine with 8-methylimidazo[1,2-a]pyridine . This reaction proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed direct heteroarylation method mentioned above could be adapted for large-scale production, given its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiophene or imidazo[1,2-a]pyridine rings .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions . These complexes can then participate in various catalytic processes, such as C–H bond activation and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of a bromothiophene moiety and an imidazo[1,2-a]pyridine core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in medicinal chemistry, materials science, and organic synthesis .

Properties

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2S/c1-8-3-2-6-15-7-9(14-12(8)15)10-4-5-11(13)16-10/h2-7H,1H3

InChI Key

NPRZISWLYJNBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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